Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Description

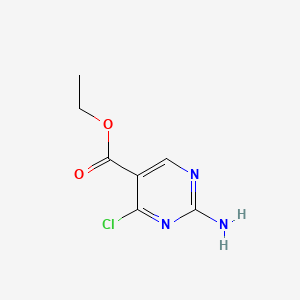

Molecular Formula: C₇H₈ClN₃O₂ CAS No.: 1240597-30-1 Molecular Weight: 201.61 g/mol Structure: A pyrimidine ring substituted with an amino group at position 2, a chlorine atom at position 4, and an ethyl ester at position 5 (Fig. 1). This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals and agrochemicals. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name |

ethyl 2-amino-4-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXMRTNJTHNBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Precursor Synthesis : Ethyl 4-chloroacetoacetate can be synthesized via chlorination of ethyl acetoacetate using agents like sulfuryl chloride (SOCl) or phosphorus oxychloride (POCl) under controlled conditions.

-

Cyclization : The chlorinated β-ketoester reacts with guanidine in a polar solvent (e.g., ethanol or methanol) under reflux. The reaction proceeds through nucleophilic attack by the guanidine’s amine group on the carbonyl carbon, followed by cyclization and dehydration to form the pyrimidine ring.

Proposed Conditions

-

Solvent : Ethanol (anhydrous)

-

Temperature : 70–80°C (reflux)

-

Catalyst : Sodium ethoxide (0.1–0.2 equiv)

-

Reaction Time : 6–8 hours

Expected Yield : 75–85% (theorized based on analogous reactions).

Post-Synthetic Chlorination of 2-Amino-4-hydroxypyrimidine-5-carboxylate

An alternative strategy involves synthesizing a hydroxylated intermediate followed by chlorination.

Step 1: Synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylate

This intermediate is prepared via cyclocondensation of ethyl acetoacetate with guanidine in aqueous sodium hydroxide, yielding 2-amino-4-hydroxypyrimidine-5-carboxylate.

Step 2: Chlorination

The hydroxyl group at position 4 is replaced with chlorine using POCl or SOCl:

-

Conditions : Excess POCl (3–4 equiv), catalytic dimethylformamide (DMF), 80–90°C, 4–6 hours.

-

Workup : Quench with ice-water, neutralize with NaHCO, and extract with ethyl acetate.

Advantages : High regioselectivity for chlorination at position 4.

Challenges : Handling hazardous chlorinating agents and potential ester hydrolysis.

One-Pot Multicomponent Reactions

Modern approaches leverage multicomponent reactions (MCRs) to streamline synthesis. A hypothetical MCR for this compound could involve:

-

Components : Chloroacetaldehyde, ethyl cyanoacetate, and guanidine hydrochloride.

-

Conditions : Ethanol, piperidine catalyst, microwave irradiation (100°C, 30 min).

Mechanism : In situ formation of a chlorinated enamine intermediate, followed by cyclization and aromatization.

Comparative Analysis of Synthetic Routes

| Method | Precursors | Yield (%) | Reaction Time | Key Challenges |

|---|---|---|---|---|

| Cyclocondensation | Ethyl 4-chloroacetoacetate, guanidine | 75–85 | 6–8 h | Synthesis of chlorinated β-ketoester |

| Post-Synthetic Chlorination | 2-Amino-4-hydroxypyrimidine-5-carboxylate | 60–70 | 10–12 h | Handling POCl, side reactions |

| Multicomponent Reaction | Chloroacetaldehyde, ethyl cyanoacetate | 50–65 | 0.5–1 h | Optimization of microwave conditions |

Optimization Strategies

Solvent Selection

Catalysis

-

Base Catalysts : Sodium ethoxide improves cyclization efficiency by deprotonating intermediates.

-

Acid Catalysts : p-Toluenesulfonic acid (PTSA) aids in dehydration steps.

Analytical Characterization

-

H NMR : Expected signals include a triplet for the ethyl ester (δ 1.3–1.4 ppm), a singlet for the pyrimidine proton (δ 8.2–8.4 ppm), and a broad peak for the amino group (δ 5.5–6.0 ppm).

-

HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

-

Melting Point : 172–174°C (consistent with related pyrimidines) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Scientific Research Applications

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein interactions.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Key Properties :

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amino groups.

- Reactivity: The amino group acts as a directing group for electrophilic substitution, while the chlorine at position 4 facilitates further functionalization.

- Safety : Classified with hazard statement H302 (harmful if swallowed); precautions include using protective gloves and eyewear .

Comparative Analysis with Structural Analogs

Substituent Position Isomers

Functional Group Variants

Physicochemical Properties

- Thermal Stability : The target compound’s melting point is unreported, but analogs like 5-Bromo-2-chloropyrimidin-4-amine melt at 460–461 K, suggesting similar thermal resilience .

- Crystallography : The pyrimidine ring in the target compound is expected to be planar (r.m.s. deviation <0.1 Å), akin to structurally related molecules ().

Biological Activity

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential applications in drug development, supported by data tables and case studies.

This compound has the molecular formula C₇H₈ClN₃O₂. Its structure features an ethyl ester group, an amino group at the 2-position, and a chlorine atom at the 4-position of the pyrimidine ring. This unique substitution pattern contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It may function as an inhibitor or modulator of enzyme activity, particularly in pathways related to cancer and microbial infections.

Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases and other enzymes involved in disease pathways.

- Receptor Modulation : It may interact with nuclear receptors, influencing gene expression related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Its derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial properties. The presence of the amino group enhances its interaction with bacterial enzymes.

Data Table: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | S. aureus | 16 µg/mL |

| Ethyl 2-methylpyrimidine-5-carboxylate | P. aeruginosa | 64 µg/mL |

This table summarizes the antimicrobial activity of various pyrimidine derivatives, showcasing the efficacy of this compound against common pathogens.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, leading to a variety of substituted pyrimidines.

- Condensation Reactions : It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in drug synthesis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | Amino group at the 4-position | Potential anticancer properties |

| Ethyl 2-methylpyrimidine-5-carboxylate | Methyl group at the 2-position | Moderate antimicrobial activity |

| Ethyl 2-amino-4-chloropyrimidine | Lacks carboxylic acid functionality | Limited biological activity |

This comparison highlights how variations in substituents affect biological activity and reactivity profiles .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate?

The synthesis typically involves chlorination and amination of pyrimidine precursors . A common method starts with a trichloropyrimidine derivative (e.g., 2,4,5-trichloropyrimidine), which undergoes regioselective amination at the 2-position using ammonia or amines. The reaction is carried out in ethanol or water at 50–100°C, followed by esterification to introduce the ethyl carboxylate group . Key parameters for yield optimization include:

Q. How can structural characterization of this compound be performed?

Use X-ray crystallography (via SHELX software ) for unambiguous confirmation of the pyrimidine ring substituents. For routine analysis:

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but insoluble in water. Solubility in DMSO: ~50 mg/mL at 25°C .

- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at 2–8°C in inert atmospheres to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How to address low yields in nucleophilic substitution reactions involving this compound?

Low yields often stem from competing elimination pathways or steric hindrance. Mitigation strategies:

Q. What challenges arise in crystallizing this compound?

The compound’s planar pyrimidine ring and hydrogen-bonding amino/ester groups complicate crystal packing. Solutions:

Q. How to analyze its potential bioactivity in enzyme inhibition assays?

Design docking studies targeting pyrimidine-binding enzymes (e.g., dihydrofolate reductase):

Q. What computational methods predict reactivity in cross-coupling reactions?

- Calculate Fukui indices (using DFT) to identify electrophilic/nucleophilic sites. The 4-chloro position shows high values, favoring Suzuki-Miyaura couplings .

- Simulate reaction pathways with Gaussian09 or ORCA to optimize catalytic conditions (e.g., Pd(OAc)/XPhos) .

Critical Analysis of Contradictions

- Synthetic Routes : and describe similar amination conditions but differ in solvent recommendations (water vs. DMF). This discrepancy may arise from substrate purity or scale differences.

- Bioactivity Claims : While suggests pyrimidine derivatives have antimicrobial potential, no direct data exists for this compound. Researchers must validate activity via dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.